molecular formula C51H64N12O12S2 B1671085 Echinomycin CAS No. 512-64-1

Echinomycin

Cat. No. B1671085
CAS RN: 512-64-1
M. Wt: 1101.3 g/mol
InChI Key: AUJXLBOHYWTPFV-VITLIGDRSA-N
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Description

Echinomycin is a peptide antibiotic. It is a dimer of two peptides creating a cyclic structure. It contains a bicyclic aromatic chromophore that is attached to the dimerized cyclic peptide core and a thioacetal bridge . It intercalates into DNA at two specific sites, thereby blocking the binding of hypoxia-inducible factor 1 alpha .


Synthesis Analysis

Echinomycin is a bis-intercalator peptide and is biosynthesized by a unique nonribosomal peptide synthetase (NRPS). It is isolated from various bacteria such as Streptomyces lasalienis . The biosynthesis of echinomycin starts with molecule QC. L-tryptophan is the precursor for QC and its biosynthesis parallels the first stage of nikkomycin biosynthesis .


Molecular Structure Analysis

Echinomycin is a dimer of two peptides creating a cyclic structure. It contains a bicyclic aromatic chromophore that is attached to the dimerized cyclic peptide core and a thioacetal bridge . The structure of Ecm16, a protein involved in echinomycin resistance, closely resembles that of UvrA, the DNA damage sensor component of the prokaryotic nucleotide excision repair system .


Chemical Reactions Analysis

Echinomycin interacts with DNA through three different interactions: Van der Waals forces, hydrogen bonding, and intercalation . The mechanism is proposed to proceed through two steps. Initially, Emc18 transfers the activated methyl group from SAM to one of the sulfur atoms in the disulfide bond. Secondly, deprotonation of the alpha proton to the tertiary sulfonium cation promotes the rearrangement for the formation of the thioacetal bond .


Physical And Chemical Properties Analysis

Echinomycin has a molar mass of 1101.26 g/mol . It is supplied as a lyophilized powder. For a 1 mM stock, reconstitute 1 mg of powder in 0.91 mL of DMSO . It is soluble in DMSO at 5 mg/mL .

Safety And Hazards

Echinomycin should be handled with care. Avoid contact with skin and eyes. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. After contact with skin, wash immediately with plenty of water .

Future Directions

Echinomycin has been repurposed for treatment of pancreatic cancer. Tumor-specific uptake, biodistribution, efficacy of nanodelivered echinomycin, and mechanism of cell death were assessed in aggressive, metastatic models of pancreatic cancer . The nanomaterial will provide a promising and broadly effective antifungal strategy and represent a potentially repositionable candidate for the treatment of fungal infections .

properties

IUPAC Name

N-[2,4,12,15,17,25-hexamethyl-27-methylsulfanyl-3,6,10,13,16,19,23,26-octaoxo-11,24-di(propan-2-yl)-20-(quinoxaline-2-carbonylamino)-9,22-dioxa-28-thia-2,5,12,15,18,25-hexazabicyclo[12.12.3]nonacosan-7-yl]quinoxaline-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H64N12O12S2/c1-25(2)38-49(72)74-22-36(59-42(65)34-21-53-30-17-13-15-19-32(30)57-34)44(67)55-28(6)46(69)63(10)40-48(71)62(9)39(26(3)4)50(73)75-23-35(58-41(64)33-20-52-29-16-12-14-18-31(29)56-33)43(66)54-27(5)45(68)60(7)37(47(70)61(38)8)24-77-51(40)76-11/h12-21,25-28,35-40,51H,22-24H2,1-11H3,(H,54,66)(H,55,67)(H,58,64)(H,59,65)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUJXLBOHYWTPFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C2CSC(C(C(=O)N(C(C(=O)OCC(C(=O)N1)NC(=O)C3=NC4=CC=CC=C4N=C3)C(C)C)C)N(C(=O)C(NC(=O)C(COC(=O)C(N(C2=O)C)C(C)C)NC(=O)C5=NC6=CC=CC=C6N=C5)C)C)SC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H64N12O12S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5031266
Record name Echinomycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5031266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1101.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Soluble in 5% Cremophor EL /5% ethanol /90% water at 0.4mg/mL. Very insoluble in water.
Record name ECHINOMYCIN
Source NCI Investigational Drugs
URL http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/526417%20(1992).txt
Description An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet

Product Name

Echinomycin

CAS RN

1403-88-9, 512-64-1
Record name Levomycin
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Record name Echinomycin
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526417
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Echinomycin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Echinomycin
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,420
Citations
MJ Waring - Pathologie-biologie, 1992 - europepmc.org
The story of echinomycin is of an antibiotic whose anti-cancer … Molecular models for echinomycin and its congeners are now well-… Echinomycin preferentially recognises sites in DNA …
Number of citations: 12 europepmc.org
M Sato, T Nakazawa, Y Tsunematsu, K Hotta… - Current opinion in …, 2013 - Elsevier
… Echinomycin is an antitumor antibiotic secondary metabolite isolated from streptomycetes, … The echinomycin biosynthetic pathway was successfully reconstituted in Escherichia coli. …
Number of citations: 52 www.sciencedirect.com
MM Van Dyke, PB Dervan - Science, 1984 - science.org
… that echinomycin has a binding site size of four base pairs. The strong binding sites for echinomycin … From an analysis of 15 echinomycin sites on 210 base pairs of DNA, key recognition …
Number of citations: 288 www.science.org
BJ Foster, K Clagett-Carr, DD Shoemaker… - Investigational new …, 1985 - Springer
Echinomycin is a quinoxaline antibiotic that was originally isolated from Streptomyces echinatus. Based on its antitumor activity against two ip implanted murine tumors, the B16 …
Number of citations: 67 link.springer.com
LPG Wakelin, MJ Waring - Biochemical Journal, 1976 - portlandpress.com
Echinomycin is a peptide antibiotic which … of echinomycin persists in CsCl gradients and the buoyant density of nicked bacteriophage PM2 DNA is decreased by 25 mg/ml. Echinomycin …
Number of citations: 209 portlandpress.com
D Kong, EJ Park, AG Stephen, M Calvani… - Cancer research, 2005 - AACR
The identification of small molecules that inhibit the sequence-specific binding of transcription factors to DNA is an attractive approach for regulation of gene expression. Hypoxia-…
Number of citations: 585 aacrjournals.org
X Zhen, T Gong, F Liu, PC Zhang, WQ Zhou, Y Li… - Marine drugs, 2015 - mdpi.com
… echinomycin, cyclic dipeptides, and esters [10]. Among these compounds, echinomycin, a … Our continued search for echinomycin analogues or other novel antibiotics from extracts of …
Number of citations: 37 www.mdpi.com
JV Formica, MJ Waring - Antimicrobial agents and chemotherapy, 1983 - Am Soc Microbiol
… produces only echinomycin (… of echinomycin were employed singly or in combination with nitrate in a chemically defined medium. Based on specific yield (micrograms of echinomycin …
Number of citations: 29 journals.asm.org
YB Kim, YH Kim, JY Park, SK Kim - Bioorganic & medicinal chemistry letters, 2004 - Elsevier
… activity than that of echinomycin. However echinomycin or such an analogue of echinomycin having a … In order to study the biological activity of echinomycin analogues, a series of new …
Number of citations: 345 www.sciencedirect.com
F Leng, JB Chaires, MJ Waring - Nucleic Acids Research, 2003 - academic.oup.com
… of the peptide antibiotic echinomycin with DNA. The new … For the association of echinomycin with DNA, we found ΔG = … direct molecular recognition between echinomycin and DNA, …
Number of citations: 111 academic.oup.com

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